molecular formula C17H17N4SD3 B602520 Olanzapine-d3 CAS No. 786686-79-1

Olanzapine-d3

Número de catálogo: B602520
Número CAS: 786686-79-1
Peso molecular: 315.45
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of olanzapine involves the use of 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine, N-methylpiperazine, and 1-propanol . The reaction is carried out in a three-necked round bottom flask equipped with a reflux condenser, overhead stirrer, and thermometer .


Molecular Structure Analysis

Olanzapine has a molecular formula of C17H20N4S and an average mass of 312.432 Da . An extensive experimental search for solid forms of the antipsychotic compound olanzapine identified 60 distinct solid forms including three nonsolvated polymorphs, 56 crystalline solvates, and an amorphous phase .


Chemical Reactions Analysis

Olanzapine is greatly metabolized in the liver, which represents around 40% of the administered dose, mainly by the activity of glucuronide enzymes and by the cytochrome P450 system . From the CYP system, the main metabolic enzymes are CYP1A2 and CYP2D6 .


Physical and Chemical Properties Analysis

Thermoanalytical methods showed evidence of interaction between OLZ and magnesium stearate, lactose, and povidone . These results can be useful during the selection of excipients for pharmaceutical formulation development .

Aplicaciones Científicas De Investigación

  • Treatment of Nausea and Vomiting

    Olanzapine is effective in treating chronic nausea, preventing chemotherapy-induced nausea and vomiting, and managing breakthrough chemotherapy-induced nausea and vomiting (Navari, 2014).

  • Schizophrenia Treatment and Genetic Response Predictors

    In schizophrenia treatment, olanzapine's efficacy varies, with genetic factors influencing patient response. It is a first-line medication in India (Thomas et al., 2008).

  • Metabolic Adverse Effects

    Olanzapine induces hepatic insulin resistance, which is mediated by the IRS/PI3K/Akt signaling pathway (Ren et al., 2019).

  • Receptor Occupancy Studies

    Olanzapine shows higher occupancy of temporal cortical than striatal D2/D3 dopamine receptors, which might account for its clinical profile of high therapeutic efficacy with few extrapyramidal side effects (Bigliani et al., 2000).

  • Epigenetic Modulation in Metabolic Disorders

    Olanzapine-induced metabolic disorders, including dyslipidemia, might involve epigenetic modulations of the hepatic PPARγ pathway (Su et al., 2020).

  • Basic Science Update

    Olanzapine's broad receptor binding profile accounts for its pharmacological effects in schizophrenia. It inhibits dopaminergic neurons in the A10 but not the A9 tract, suggesting the drug will not cause extrapyramidal side-effects (Bymaster et al., 1999).

  • D2-Selective Actions

    In vivo, olanzapine and other antipsychotics like clozapine and risperidone are D2-selective, which suggests their clinical effects cannot be attributed to D3 receptor blockade (McCormick et al., 2010).

  • 5-HT2 and D2 Receptor Occupancy

    Olanzapine induces near saturation of 5-HT2 receptors even at low doses and shows a higher 5-HT2 than D2 occupancy at all doses (Kapur et al., 1998).

Mecanismo De Acción

Target of Action

Olanzapine-d3, a variant of Olanzapine, primarily targets a range of neurotransmitter receptors. It has a high affinity for dopamine D2, D3, and D4 receptors , 5-HT2 receptor subtypes , the 5-HT6 receptor , and muscarinic receptors , especially the M1 subtype . These receptors play crucial roles in various neural pathways, influencing mood, cognition, and behavior.

Mode of Action

This compound acts as an antagonist at its primary targets. It binds loosely to the dopamine D2 receptors in the mesolimbic pathway, blocking the potential action of dopamine on postsynaptic receptors . This interaction results in changes in neurotransmission, particularly reducing the overactivity of dopamine, which is often associated with conditions like schizophrenia .

Biochemical Pathways

This compound affects several biochemical pathways due to its broad receptor binding profile. It impacts the dopamine signaling pathway , leading to changes in dopamine neurotransmission . It also influences the serotonin pathway due to its interaction with 5-HT2 receptors . Additionally, it may affect the glutamate pathway , as it has been found to reverse behavioral deficits produced by inhibiting N-methyl-D-aspartate receptor glutamatergic transmission .

Pharmacokinetics

This compound is extensively metabolized by the liver and is mostly excreted in the urine . It has few drug interactions, making it a relatively safe option for patients on multiple medications . Therapeutic doses of Olanzapine result in peak plasma concentrations much less than the concentration found to have a significant effect on cardiac repolarization .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to alter DNA methylation in a rat model, suggesting that it may have epigenetic effects . It also impacts cellular mechanisms of gasotransmitter synthesis, which may be an alternative way of its pharmacological action . Furthermore, it has been found to inhibit glycogen synthesis, which could have implications for energy metabolism in cells .

Action Environment

Environmental factors, including genetic variants, can influence the action, efficacy, and stability of this compound. For instance, certain single nucleotide polymorphisms (SNPs) have been found to be significantly associated with the response to Olanzapine treatment in Han Chinese schizophrenia patients . This suggests that individual genetic makeup can influence how effectively this compound works.

Safety and Hazards

When handling Olanzapine-d3, it is recommended to ensure adequate ventilation and provide accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator should be used .

Direcciones Futuras

The pharmacogenetics of olanzapine treatment is a promising area of research . Genetic polymorphism in olanzapine-metabolizing enzymes, transporters, and drug targets is associated with alterations in safety and efficacy . Future research is needed to describe all clinically relevant pharmacogenetic information on olanzapine and to propose clinically actionable variants .

Análisis Bioquímico

Biochemical Properties

Olanzapine-d3, like Olanzapine, shows a high affinity for dopamine D2, D3, and D4 receptors; all 5-HT2 receptor subtypes and the 5-HT6 receptor; muscarinic receptors, especially the M1 subtype; and α1-adrenergic receptors . These interactions play a crucial role in its pharmacological effects .

Cellular Effects

This compound has been shown to significantly activate inflammatory IKKβ/NFκB signaling, and increase the expression of TNF-α, IL-6, IL-1β, and immune-related proteins such as iNOS, TLR4, and CD14 . It also influences cell function by increasing extracellular levels of norepinephrine and dopamine .

Molecular Mechanism

The activity of this compound is achieved by the antagonism of multiple neuronal receptors including the dopamine receptor D2, D3, and D4 in the brain, the serotonin receptors 5HT2A, 5HT2C, 5HT3, and 5HT6, the α1-adrenergic receptor, the histamine receptor H1, and multiple muscarinic receptors .

Temporal Effects in Laboratory Settings

This compound, similar to Olanzapine, has been studied over time in laboratory settings. It has been observed that the effects of this compound can change over time, with significant activation of inflammatory signaling and increased expression of various proteins observed after treatments for 1, 8, and 36 days .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study on mice models of schizophrenia, it was found that the effects of this compound were dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been suggested that this compound may cause metabolic disturbance by modulating hepatic Alk signaling via M3R .

Transport and Distribution

This compound, like Olanzapine, has a large volume of distribution and is extensively bound by plasma proteins, albumin, and α1-acid glycoprotein . This influences how this compound is transported and distributed within cells and tissues.

Subcellular Localization

Given its similarity to Olanzapine, it is likely to be found in similar locations within the cell, including the plasma membrane where it interacts with various receptors .

Propiedades

IUPAC Name

2-methyl-4-[4-(trideuteriomethyl)piperazin-1-yl]-10H-thieno[2,3-b][1,5]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWDHTXUZHCGIO-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662160
Record name 2-Methyl-4-[4-(~2~H_3_)methylpiperazin-1-yl]-5H-thieno[2,3-b][1,5]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786686-79-1
Record name 2-Methyl-4-[4-(~2~H_3_)methylpiperazin-1-yl]-5H-thieno[2,3-b][1,5]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-(4-methyl-d3-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the primary application of Olanzapine-d3 in current research, and how does its use benefit analytical methods?

A1: this compound serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods designed to quantify Olanzapine in biological samples, particularly human plasma [, , ]. As a deuterated analog of Olanzapine, it possesses nearly identical chemical properties, ensuring similar extraction recoveries and ionization efficiencies during sample preparation and analysis. This similarity allows researchers to correct for variations in these processes, leading to improved accuracy and precision in Olanzapine quantification.

Q2: Could you elaborate on the analytical methods employed for quantifying Olanzapine in biological samples and the importance of validation for these methods?

A2: The research predominantly utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify Olanzapine in human plasma [, , ]. This technique involves separating Olanzapine and this compound based on their chemical properties using liquid chromatography, followed by detection and quantification using mass spectrometry.

Q3: Can you provide an example of how this validated analytical method has been successfully implemented in a research setting?

A3: One study successfully utilized a validated LC-MS/MS method to analyze human plasma samples in the context of a bioavailability study focusing on Olanzapine []. By employing this compound as an internal standard, researchers could accurately measure Olanzapine concentrations in plasma samples collected from participants, ultimately enabling the assessment of the rate and extent to which Olanzapine is absorbed into the bloodstream.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.